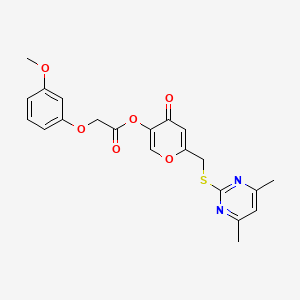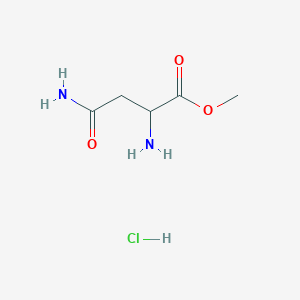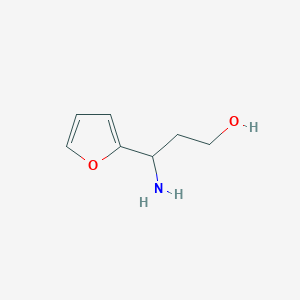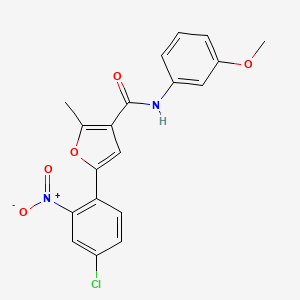
5-(4-chloro-2-nitrophenyl)-N-(3-methoxyphenyl)-2-methylfuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-chloro-2-nitrophenyl)-N-(3-methoxyphenyl)-2-methylfuran-3-carboxamide, also known as CNMC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of medicine. CNMC is a furan-based compound that possesses a unique chemical structure, making it a promising candidate for drug development.
Mecanismo De Acción
5-(4-chloro-2-nitrophenyl)-N-(3-methoxyphenyl)-2-methylfuran-3-carboxamide works by binding to specific receptors or enzymes in the body, which then inhibits their activity. This inhibition can lead to a variety of effects, including the inhibition of cancer cell growth and the reduction of inflammation.
Biochemical and Physiological Effects:
5-(4-chloro-2-nitrophenyl)-N-(3-methoxyphenyl)-2-methylfuran-3-carboxamide has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to inhibit the activity of certain enzymes and proteins, which can lead to the inhibition of cancer cell growth and the reduction of inflammation. Additionally, 5-(4-chloro-2-nitrophenyl)-N-(3-methoxyphenyl)-2-methylfuran-3-carboxamide has been shown to have antioxidant properties, which can help protect cells from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-(4-chloro-2-nitrophenyl)-N-(3-methoxyphenyl)-2-methylfuran-3-carboxamide is its unique chemical structure, which makes it a promising candidate for drug development. Additionally, 5-(4-chloro-2-nitrophenyl)-N-(3-methoxyphenyl)-2-methylfuran-3-carboxamide has been shown to have a variety of biochemical and physiological effects, which makes it a versatile compound for use in the lab. However, one limitation of 5-(4-chloro-2-nitrophenyl)-N-(3-methoxyphenyl)-2-methylfuran-3-carboxamide is that it is a synthetic compound, which can make it difficult to produce in large quantities.
Direcciones Futuras
There are several future directions for research on 5-(4-chloro-2-nitrophenyl)-N-(3-methoxyphenyl)-2-methylfuran-3-carboxamide. One area of interest is the development of 5-(4-chloro-2-nitrophenyl)-N-(3-methoxyphenyl)-2-methylfuran-3-carboxamide-based drugs for the treatment of cancer and other diseases. Additionally, further studies on the biochemical and physiological effects of 5-(4-chloro-2-nitrophenyl)-N-(3-methoxyphenyl)-2-methylfuran-3-carboxamide could lead to a better understanding of its potential applications in medicine. Finally, research on the synthesis of 5-(4-chloro-2-nitrophenyl)-N-(3-methoxyphenyl)-2-methylfuran-3-carboxamide and other furan-based compounds could lead to the development of new and more effective drugs.
Métodos De Síntesis
5-(4-chloro-2-nitrophenyl)-N-(3-methoxyphenyl)-2-methylfuran-3-carboxamide can be synthesized through a multistep process starting with the reaction of 4-chloro-2-nitroaniline with 3-methoxybenzaldehyde to yield 5-(4-chloro-2-nitrophenyl)-2-methylfuran-3-carbaldehyde. This intermediate is then reacted with methylamine to form the final product, 5-(4-chloro-2-nitrophenyl)-N-(3-methoxyphenyl)-2-methylfuran-3-carboxamide.
Aplicaciones Científicas De Investigación
5-(4-chloro-2-nitrophenyl)-N-(3-methoxyphenyl)-2-methylfuran-3-carboxamide has shown potential in the treatment of various diseases due to its ability to inhibit certain enzymes and proteins in the body. One study found that 5-(4-chloro-2-nitrophenyl)-N-(3-methoxyphenyl)-2-methylfuran-3-carboxamide was able to inhibit the activity of protein kinase C, an enzyme that is involved in the development of cancer and other diseases. Other studies have shown that 5-(4-chloro-2-nitrophenyl)-N-(3-methoxyphenyl)-2-methylfuran-3-carboxamide can inhibit the growth of cancer cells and reduce inflammation in the body.
Propiedades
IUPAC Name |
5-(4-chloro-2-nitrophenyl)-N-(3-methoxyphenyl)-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O5/c1-11-16(19(23)21-13-4-3-5-14(9-13)26-2)10-18(27-11)15-7-6-12(20)8-17(15)22(24)25/h3-10H,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIPTTYGMPYLCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chloro-2-nitrophenyl)-N-(3-methoxyphenyl)-2-methylfuran-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

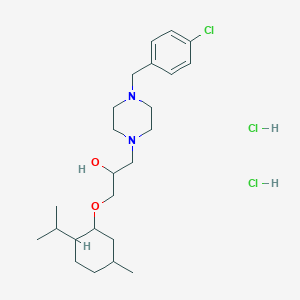
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2782608.png)
![Ethyl 4-{2-[(2,4-dimethylphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2782609.png)
![6-Chloro-5,7-dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2782610.png)

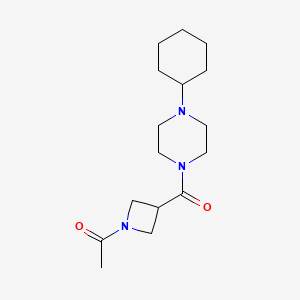

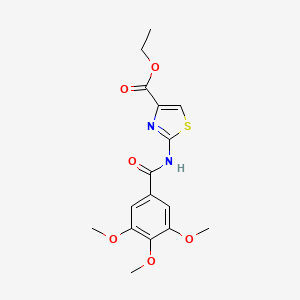
![1-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea](/img/structure/B2782617.png)

![1-(2-fluorobenzyl)-3-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2782622.png)
